3-(Propan-2-yl)-2-azaspiro[3.3]heptan-1-one
Overview
Description
3-(Propan-2-yl)-2-azaspiro[33]heptan-1-one is a spirocyclic compound characterized by a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)-2-azaspiro[3.3]heptan-1-one typically involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes. This reaction proceeds through a nucleophilic addition to the cyclopropanone formed in situ, followed by a strain-relocating semipinacol rearrangement in the presence of acid . The process is regio- and stereospecific, leading to optically active 3-substituted spiro[3.3]heptan-1-ones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-yl)-2-azaspiro[3.3]heptan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(Propan-2-yl)-2-azaspiro[3.3]heptan-1-one has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of materials with unique properties, such as polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3-(Propan-2-yl)-2-azaspiro[3.3]heptan-1-one involves its interaction with molecular targets through its spirocyclic structure. The compound can undergo protonation, followed by a [1,2]-rearrangement of the resulting cyclopropylcarbinyl cation . This rearrangement is crucial for its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
3-Propan-2-yl-3-azabicyclo[3.3.1]nonan-9-one: This compound shares a similar bicyclic structure but differs in the ring size and substitution pattern.
Bicyclo[3.1.1]heptanes: These compounds have a related bicyclic framework but differ in the specific arrangement of atoms and functional groups.
Uniqueness
3-(Propan-2-yl)-2-azaspiro[3.3]heptan-1-one is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-propan-2-yl-2-azaspiro[3.3]heptan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-6(2)7-9(4-3-5-9)8(11)10-7/h6-7H,3-5H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZQBHGHWLYLMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2(CCC2)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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